2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOFEQOONPTXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673957 | |
| Record name | 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-25-3 | |
| Record name | 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Pyrrolo[2,3-b]pyridine Core Functionalization
A common method involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives with piperidine moieties under acidic conditions to yield the dihydrochloride salt.
Salt Formation and Protection Strategies
Formation of the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, often in acetone or methanol solvents, to precipitate the salt form.
Representative Experimental Procedure
An illustrative preparation involves refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid for 15 hours. After evaporation, the residue is stirred in acetone to precipitate the dihydrochloride salt, which is then filtered and dried, yielding the product quantitatively.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using dichloromethane/methanol mixtures is commonly employed for purification.
- Salt Isolation: Precipitation from acetone or methanol, followed by filtration.
- Characterization: NMR (1H NMR), LC-MS, and UPLC-MS are used to confirm structure and purity.
Summary Table of Key Preparation Data
Research Findings and Observations
- The reflux in concentrated hydrochloric acid is a robust method to form the dihydrochloride salt with near quantitative yield.
- Coupling reactions with amine derivatives under basic conditions (using DIPEA or triethylamine) in polar aprotic solvents like DMF or THF provide access to substituted derivatives, though yields vary widely (10-50%).
- Protection of amine groups with Boc anhydride is effective and yields are high, facilitating further synthetic transformations.
- Ion exchange resin methods offer a mild and efficient purification step for isolating the dihydrochloride salt.
- Reaction temperatures and times vary depending on the step, with higher temperatures (around 110°C) used for coupling reactions and room temperature conditions for salt formation and protection steps.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring undergoes nucleophilic reactions with alkyl halides and acyl chlorides. Key findings include:
| Reaction Partner | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 12 h | N-alkylated piperidine derivative | 78% | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 4 h | N-acetylpiperidine analog | 85% |
These reactions demonstrate predictable amine reactivity, though steric hindrance from the pyrrolopyridine system reduces reaction rates compared to simpler piperidines .
Electrophilic Aromatic Substitution
The pyrrolopyridine system undergoes regioselective substitution at the 3-position due to electron-rich character:
X-ray crystallography confirms substitution occurs exclusively at C3 due to favorable orbital orientation .
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed couplings:
These reactions enable precise structural diversification for medicinal chemistry programs .
Acid-Base Behavior
The compound exhibits dual acid-base properties:
| Property | Value | Measurement Method | Source |
|---|---|---|---|
| pKa (piperidine NH⁺) | 8.9 ± 0.2 | Potentiometric titration | |
| pKa (pyrrole NH) | 14.2 ± 0.3 | UV-Vis spectroscopy |
This distinct protonation behavior allows pH-controlled solubility adjustments, with full water solubility below pH 3 due to dihydrochloride salt formation .
Complexation with Metals
The nitrogen-rich structure forms coordination complexes:
| Metal Salt | Ligand Ratio | Geometry | Application Area | Source |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Square planar | Catalytic oxidation studies | |
| Pd(OAc)₂ | 1:1 | Tetrahedral | Precursor for coupling catalysts |
Complexation occurs preferentially through the pyrrolopyridine nitrogens rather than the piperidine amine .
Photochemical Reactions
UV irradiation induces unique transformations:
| Light Source | Solvent | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm UV | MeOH | [2+2] Cycloaddition dimer | Φ = 0.12 | |
| 365 nm UV | CH₂Cl₂ | Ring-opened nitrile derivative | Φ = 0.07 |
These reactions demonstrate the compound's potential in photopharmacology applications .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives, including this compound, in cancer treatment. These compounds have been shown to inhibit specific kinases involved in tumor growth and proliferation.
- Case Study : A patent (US11447505B1) outlines the use of pyrrolo[2,3-b]pyridine compounds for treating various cancers. The compound exhibited significant inhibitory effects on cancer cell lines, suggesting its role as a promising therapeutic agent in oncology .
2. Neuropharmacology
The structure of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on cognitive function and neuroprotection.
- Research Insight : Investigations into related piperidine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter release and receptor activity.
3. Antimicrobial Properties
Emerging research indicates that heterocyclic compounds like this one may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Evidence : Preliminary studies have demonstrated that certain pyrrolopyridine derivatives exhibit activity against Gram-positive and Gram-negative bacteria, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table highlights key structural and physicochemical distinctions between the target compound and analogs:
Key Observations:
- Substituent Effects : The piperidin-4-yl group in the target compound provides a rigid, nitrogen-rich heterocycle, whereas analogs like 6-ethyl or 4-bromo derivatives prioritize lipophilicity or steric bulk .
- Salt Form: The dihydrochloride formulation significantly enhances aqueous solubility compared to neutral or monohydrochloride analogs (e.g., 3-(1,2,3,6-THP-4-yl)-1H-pyrrolo[2,3-b]pyridine HCl) .
- Synthesis : The target compound requires multi-step synthesis, including alkylation and salt formation, whereas simpler analogs (e.g., 6-ethyl derivative) are synthesized in one step .
Toxicity Considerations
Heterocyclic amines, such as carcinogenic IQ derivatives (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), highlight the importance of structural modifications to mitigate toxicity .
Biological Activity
2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride, with the CAS number 1185295-25-3, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₇Cl₂N₃
- Molecular Weight : 274.19 g/mol
- LogP : 3.96 (indicates moderate lipophilicity)
Recent studies suggest that compounds similar to this compound may act as inhibitors of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition can impact various signaling pathways involved in cell proliferation and survival, making it a candidate for treating diseases related to aberrant kinase activity .
Antimicrobial Activity
Research indicates that derivatives of pyrrole, including those structurally related to this compound, exhibit significant antimicrobial properties. For instance, certain pyrrolyl benzamide derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that this compound could be explored further for its antibacterial potential.
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against Class I PI3-kinase enzymes. Inhibitors targeting these kinases have shown promise in reducing cellular proliferation associated with various cancers . The specific activity of this compound in this context remains to be fully elucidated but suggests a potential role in oncology.
Study on SGK-1 Kinase Inhibition
In a patent study focusing on the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors, compounds were shown to modulate signaling pathways associated with cell growth and survival. This modulation could lead to therapeutic applications in diseases mediated by SGK-1 activity .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on related compounds to optimize their efficacy and selectivity. For example, modifications in the piperidine ring and pyrrole structure have been systematically analyzed to enhance biological activity while reducing off-target effects . These studies underscore the importance of structural modifications in developing potent pharmacological agents.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | MIC (μg/mL) | Target |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Staphylococcus aureus |
| Pyrrolyl Benzamide Derivative | Antimicrobial | 3.12 - 12.5 | Staphylococcus aureus |
| SGK-1 Inhibitor Derivative | Anticancer | TBD | Class I PI3-Kinase |
Q & A
Q. 1.1. What are the key considerations for optimizing the synthesis of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride to achieve high yield and purity?
Methodological Answer:
- Multi-step synthesis : Begin with functionalization of the pyrrolo[2,3-b]pyridine core, followed by piperidine coupling. Key steps include cyclization and salt formation (e.g., HCl treatment for dihydrochloride conversion) .
- Reaction conditions : Use NaH in THF for alkylation, Pd(PPh₃)₄ for Suzuki-Miyaura coupling, and controlled temperatures (e.g., 0°C to rt) to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) and recrystallization (ethanol/water) to isolate the dihydrochloride salt .
- Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/ammonium formate buffer) and ¹H/¹³C NMR for structural integrity .
Q. 1.2. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to verify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, piperidine protons at δ 3.2–3.5 ppm) .
- LC-MS : ESI+ mode to confirm molecular ion [M+H]⁺ at m/z 292.2 and assess purity .
- X-ray crystallography : Resolve crystal packing and hydrogen bonding in the dihydrochloride form (e.g., Cl⁻ interactions with NH groups) .
- Elemental analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity) to differentiate direct vs. indirect effects .
- Compound stability : Test solubility in DMSO/PBS and monitor degradation via LC-MS under storage conditions (e.g., -20°C vs. 4°C) .
- Structural analogs : Use SAR tables (e.g., substituent effects on IC₅₀ values) to identify critical functional groups (e.g., chloro vs. dioxolane moieties) .
- Batch variability : Cross-validate synthetic batches using NMR and LC-MS to rule out impurities .
Q. 2.2. What computational strategies are recommended for predicting the molecular targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets (e.g., ATP-binding sites) .
- Pharmacophore modeling : Align with known inhibitors (e.g., risperidone intermediates) using Schrödinger’s Phase .
- Cheminformatics : Query PubChem BioAssay for analogs (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) and map activity cliffs .
- Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
Q. 2.3. What methodologies are critical for establishing structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
-
Systematic substitution : Synthesize derivatives with modifications at positions 2 (methyl), 4 (chloro), and 5 (dioxolane) .
-
Biological testing : Use dose-response curves (e.g., 0.1–100 µM) in kinase inhibition assays (e.g., JAK2 or EGFR) .
-
Statistical analysis : Apply Hansch analysis to correlate logP, polar surface area, and IC₅₀ values .
-
Table: SAR of Key Derivatives
Substituent Position Modification IC₅₀ (µM) Target 2 Methyl 0.8 JAK2 4 Chloro 0.2 EGFR 5 Dioxolane 5.4 PDE4 Data adapted from structural analogs in .
Q. 2.4. How can researchers design experiments to evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal analysis : Perform TGA (thermogravimetric analysis) to assess decomposition temperatures (>200°C for dihydrochloride salts) .
- Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .
- Solution stability : Prepare stock solutions in DMSO and PBS; assess precipitation and aggregation via DLS (dynamic light scattering) .
Q. 2.5. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process optimization : Replace THF with 2-MeTHF for safer Pd-catalyzed couplings .
- Safety protocols : Use Schlenk lines for air-sensitive steps (e.g., NaH reactions) and implement quenching procedures (e.g., acetic acid for excess hydride) .
- Purification at scale : Switch from column chromatography to recrystallization (ethanol/water) or countercurrent distribution .
- Quality control : Validate each batch via ¹H NMR and LC-MS to ensure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
